molecular formula C24H22N2O6S2 B2985301 N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide CAS No. 686737-59-7

N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide

Cat. No.: B2985301
CAS No.: 686737-59-7
M. Wt: 498.57
InChI Key: BQXWBOJYAJPSEQ-UHFFFAOYSA-N
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Description

This compound features a central 1,3-oxazole core substituted at position 2 with a furan-2-yl group and at position 4 with a 4-methylbenzenesulfonyl moiety. The oxazole ring is linked via a sulfanyl group to an acetamide backbone, which is further substituted with a 4-ethoxyphenyl group. Its synthesis likely involves multi-step heterocyclic chemistry, including sulfonylation and thioether formation .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S2/c1-3-30-18-10-8-17(9-11-18)25-21(27)15-33-24-23(26-22(32-24)20-5-4-14-31-20)34(28,29)19-12-6-16(2)7-13-19/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXWBOJYAJPSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the furan and oxazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl iodide, furan, oxazole, and sulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with various biological pathways, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparative Data Table

Compound Name (ID) Core Structure Key Substituents Biological Activity References
Target Compound 1,3-Oxazole 4-Ethoxyphenyl, furan-2-yl, tosyl Hypothesized anti-inflammatory -
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides 1,2,4-Triazole Fluorine, chlorine, methoxy, ethyl, nitro Anti-exudative (10 mg/kg)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Heterocyclic intermediate
N-(2,4-Difluorophenyl)-triazolylacetamide 1,2,4-Triazole 2,4-Difluorophenyl, furan-2-yl Not reported
N-(4-Fluorophenyl)-thiophene-triazolylacetamide 1,2,4-Triazole 4-Fluorophenyl, thiophen-2-yl Not reported

Biological Activity

N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is C24H25N3O6SC_{24}H_{25}N_{3}O_{6}S. It exhibits a molecular weight of approximately 477.49 g/mol. The compound's structure features an ethoxy group, a furan moiety, and an oxazole ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC24H25N3O6SC_{24}H_{25}N_{3}O_{6}S
Molecular Weight477.49 g/mol
Density1.46 g/cm³
LogP5.257

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing oxazole and furan rings have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In a study evaluating the effectiveness of related compounds against breast cancer cells, it was found that certain derivatives could reduce cell viability significantly, suggesting that this compound may also possess similar effects.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Key Enzymes : Compounds with sulfonamide groups often inhibit carbonic anhydrase and other enzymes crucial for tumor growth.
  • Induction of Apoptosis : The structural features allow for interaction with apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that these compounds can disrupt cell cycle progression, particularly in the G1 phase.

Case Studies

  • Study on Cell Lines : A comparative study involving various derivatives including this compound showed a dose-dependent inhibition of proliferation in MCF-7 and HeLa cell lines.
    • Results : At concentrations of 10 µM, cell viability decreased by approximately 60% compared to control groups.
  • In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor size and improved survival rates when compared to untreated controls.
    • Findings : Tumor growth inhibition was observed in xenograft models with significant statistical relevance (p < 0.05).

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